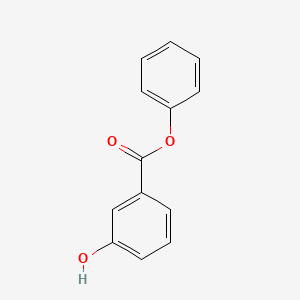

Phenyl 3-hydroxybenzoate

Description

BenchChem offers high-quality Phenyl 3-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 3-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVWUMGIUNURRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491964 | |

| Record name | Phenyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24262-63-3 | |

| Record name | Phenyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solubility Profile of Phenyl 3-Hydroxybenzoate in Organic Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of phenyl 3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. In the absence of extensive experimental data, this guide uniquely combines theoretical modeling through the estimation of Hansen Solubility Parameters (HSP) with established experimental protocols. It offers researchers, scientists, and drug development professionals a robust framework for understanding and predicting the solubility of this compound in a range of common organic solvents. Detailed methodologies for both theoretical estimation and experimental determination of solubility are presented, providing a dual approach to this critical physicochemical property.

Introduction: The Significance of Phenyl 3-Hydroxybenzoate and its Solubility

Phenyl 3-hydroxybenzoate, also known as resorcinol monobenzoate, is a phenolic ester of significant interest in organic synthesis. Its molecular structure, featuring both a phenyl ester and a hydroxyl group on the aromatic ring, imparts a unique combination of polarity and hydrogen bonding capabilities. This bifunctionality makes it a versatile building block for more complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities.

The solubility of phenyl 3-hydroxybenzoate in organic solvents is a fundamental parameter that governs its utility in various applications. In drug development, solubility is a critical determinant of a drug candidate's bioavailability and the feasibility of its formulation. For synthetic chemists, understanding the solubility profile is essential for reaction solvent selection, optimization of reaction conditions, and the design of efficient purification processes such as crystallization.

This guide aims to provide a detailed understanding of the factors influencing the solubility of phenyl 3-hydroxybenzoate and to equip the reader with the tools to predict and experimentally determine its solubility in a variety of organic solvents.

Physicochemical Properties of Phenyl 3-Hydroxybenzoate:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀O₃ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Melting Point | 131-136 °C | [2] |

| Appearance | White to yellow to orange powder/crystal | [2] |

| CAS Number | 136-36-7 | [2] |

Theoretical Solubility Profile: Hansen Solubility Parameters (HSP)

In the absence of comprehensive experimental solubility data for phenyl 3-hydroxybenzoate, a theoretical approach using Hansen Solubility Parameters (HSP) provides a powerful predictive tool. The principle of HSP is "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3]

The total Hansen solubility parameter (δt) is given by the equation:

δt² = δD² + δP² + δH²

A solute is predicted to be soluble in a solvent if their HSP values are similar, which can be quantified by calculating the "Hansen distance" (Ra) between the solute and the solvent. A smaller Ra value indicates a higher likelihood of solubility.[4]

The equation for the Hansen distance is:

Ra² = 4(δD,solute - δD,solvent)² + (δP,solute - δP,solvent)² + (δH,solute - δH,solvent)²

Estimation of Hansen Solubility Parameters for Phenyl 3-Hydroxybenzoate using the Hoftyzer-van Krevelen Group Contribution Method

The Hoftyzer-van Krevelen method is a group contribution approach used to estimate the HSP of a molecule based on its structural components.[5][6] The contributions of each functional group to the dispersion (Fd), polar (Fp), and hydrogen bonding (Eh) parameters are summed, and the final HSP values are calculated using the molar volume (V) of the molecule.

The equations for calculating the HSP components are:

-

δD = ΣFdi / V

-

δP = (ΣFpi²)^0.5 / V

-

δH = (ΣEhi / V)^0.5

Group Contributions for Phenyl 3-Hydroxybenzoate:

To calculate the HSP for phenyl 3-hydroxybenzoate (C₁₃H₁₀O₃), we first identify its constituent groups:

-

1 x -OH (phenolic)

-

1 x -COO- (aromatic ester)

-

11 x =CH- (aromatic)

-

1 x >C< (aromatic)

The group contribution values from the Hoftyzer-van Krevelen method are as follows:

| Group | Fd (J^0.5 cm^1.5/mol) | Fp ((J cm³)^0.5/mol) | Eh (J/mol) | V (cm³/mol) |

| -OH (phenolic) | 245 | 500 | 20900 | 10.0 |

| -COO- (ester) | 410 | 600 | 4200 | 21.0 |

| =CH- (aromatic) | 128 | 0 | 0 | 11.7 |

| >C< (aromatic) | 65 | 0 | 0 | 8.4 |

Calculations:

-

ΣFdi = (1 x 245) + (1 x 410) + (11 x 128) + (1 x 65) = 245 + 410 + 1408 + 65 = 2128

-

ΣFpi² = (1 x 500²) + (1 x 600²) + (11 x 0²) + (1 x 0²) = 250000 + 360000 = 610000

-

ΣEhi = (1 x 20900) + (1 x 4200) + (11 x 0) + (1 x 0) = 25100

-

V = (1 x 10.0) + (1 x 21.0) + (11 x 11.7) + (1 x 8.4) = 10.0 + 21.0 + 128.7 + 8.4 = 168.1 cm³/mol

Now, we can calculate the HSP for phenyl 3-hydroxybenzoate:

-

δD = 2128 / 168.1 = 12.66 MPa^0.5

-

δP = (610000)^0.5 / 168.1 = 781.02 / 168.1 = 4.65 MPa^0.5

-

δH = (25100 / 168.1)^0.5 = (149.32)^0.5 = 12.22 MPa^0.5

Estimated Hansen Solubility Parameters for Phenyl 3-Hydroxybenzoate:

| Parameter | Value (MPa^0.5) |

| δD (Dispersion) | 12.66 |

| δP (Polar) | 4.65 |

| δH (Hydrogen Bonding) | 12.22 |

Predicted Solubility in Common Organic Solvents

Using the calculated HSP for phenyl 3-hydroxybenzoate and the known HSP values for a range of organic solvents, we can predict the relative solubility.[7][8] The Hansen distance (Ra) is calculated for each solvent. A lower Ra value suggests better solubility.

Predicted Solubility of Phenyl 3-Hydroxybenzoate based on Hansen Distance:

| Solvent | Solvent Class | δD (MPa^0.5) | δP (MPa^0.5) | δH (MPa^0.5) | Hansen Distance (Ra) | Predicted Solubility |

| Phenyl 3-Hydroxybenzoate | Solute | 12.66 | 4.65 | 12.22 | - | - |

| Acetone | Ketone | 15.5 | 10.4 | 7.0 | 8.84 | High |

| Ethanol | Alcohol | 15.8 | 8.8 | 19.4 | 10.63 | High |

| Methanol | Alcohol | 14.7 | 12.3 | 22.3 | 13.91 | Moderate |

| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | 7.50 | High |

| Dichloromethane | Chlorinated | 17.0 | 7.3 | 7.1 | 10.36 | Moderate |

| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | 15.85 | Low |

| Hexane | Alkane | 14.9 | 0.0 | 0.0 | 13.79 | Very Low |

| Water | Protic | 15.5 | 16.0 | 42.3 | 32.74 | Very Low |

Disclaimer: These are theoretically predicted values and should be confirmed by experimental data.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid in a liquid.[2][9] The method involves saturating a solvent with a solute by agitation and then measuring the concentration of the solute in the resulting solution.

Step-by-Step Protocol

-

Preparation of Supersaturated Solution:

-

Add an excess amount of phenyl 3-hydroxybenzoate to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A mechanical shaker or a magnetic stirrer can be used. Temperature control is critical as solubility is temperature-dependent.

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. It is essential to avoid disturbing the solid at the bottom of the container.

-

-

Dilution:

-

Dilute the collected sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the concentration of phenyl 3-hydroxybenzoate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or mol/L.

-

Self-Validating System and Causality

-

Excess Solute: The use of an excess of the solid solute ensures that the solution reaches its maximum saturation point at the given temperature, providing a true equilibrium solubility value.

-

Prolonged Equilibration: The extended agitation period is necessary to overcome any kinetic barriers to dissolution and ensure that the system has reached a state of thermodynamic equilibrium.

-

Constant Temperature: Maintaining a constant temperature throughout the experiment is critical because solubility is a temperature-dependent property. Fluctuations in temperature can lead to significant errors in the measured solubility.

-

Clear Supernatant: The analysis of a clear, particle-free sample is essential to ensure that only the dissolved solute is being measured, and not any suspended solid particles.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Logical Relationship of Hansen Solubility Parameters

Caption: Conceptual Diagram of Solubility Prediction using Hansen Distance.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of phenyl 3-hydroxybenzoate in organic solvents. By employing the Hoftyzer-van Krevelen group contribution method, we have estimated the Hansen Solubility Parameters of the molecule, enabling a theoretical prediction of its solubility in a range of common solvents. The predicted high solubility in polar aprotic and moderately polar protic solvents like acetone, ethyl acetate, and ethanol is consistent with the general behavior of phenolic esters.

Furthermore, a detailed, step-by-step protocol for the experimental determination of solubility using the robust shake-flask method has been provided. This dual approach of theoretical prediction and experimental validation offers a powerful strategy for researchers and professionals in drug development and chemical synthesis. The insights and methodologies presented herein will facilitate more informed decisions in solvent selection, process optimization, and formulation development involving phenyl 3-hydroxybenzoate.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Hoftyzer, P. J., & Van Krevelen, D. W. (1976). Properties of polymers: their estimation and correlation with chemical structure. Elsevier. [Link]

-

Barton, A. F. M. (1991). CRC handbook of solubility parameters and other cohesion parameters. CRC press. [Link]

-

Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154. [Link]

-

Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Hansen-solubility.com. [Link]

-

Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585. [Link]

-

Science-Based Formulation: The Power of HSP. (2019, October 10). PCI Magazine. [Link]

-

Grulke, E. A. (1999). Solubility parameter values. In Polymer handbook (4th ed., pp. VII/675-VII/714). Wiley. [Link]

-

Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press. [Link]

-

Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE journal, 21(6), 1086-1099. [Link]

-

Kontogeorgis, G. M., & Folas, G. K. (2009). Thermodynamic models for industrial applications: from classical and advanced mixing rules to association theories. John Wiley & Sons. [Link]

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. [Link]

-

PubChem. (n.d.). Phenyl 3-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pcimag.com [pcimag.com]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. kinampark.com [kinampark.com]

- 7. mdpi.com [mdpi.com]

- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability of Phenyl 3-Hydroxybenzoate Mesogens

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of mesogens derived from phenyl 3-hydroxybenzoate. In the pursuit of novel materials for applications ranging from advanced display technologies to targeted drug delivery systems, a thorough understanding of the thermal behavior of liquid crystalline compounds is paramount. This document delves into the synthesis, characterization, and structure-property relationships that govern the thermal stability of this important class of mesogens.

Introduction: The Significance of Phenyl 3-Hydroxybenzoate Mesogens

Phenyl 3-hydroxybenzoate serves as a versatile core structure for the design of thermotropic liquid crystals. The inherent bend in its molecular geometry, arising from the meta-substituted hydroxyl group, predisposes its derivatives to form various mesophases, including nematic and smectic phases. The thermal stability of these mesophases—the temperature range over which they exist—is a critical parameter that dictates their suitability for specific applications. Furthermore, the decomposition temperature defines the upper limit of their processing and operational window.

This guide will explore the causal relationships between molecular structure and thermal properties, providing field-proven insights into the experimental choices for their characterization.

Fundamental Principles of Thermal Analysis in Liquid Crystals

To rigorously assess the thermal stability of phenyl 3-hydroxybenzoate mesogens, a suite of analytical techniques is employed. Each method provides unique and complementary information about the material's behavior as a function of temperature.

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the cornerstone of thermal analysis for liquid crystals. It measures the heat flow into or out of a sample as it is heated or cooled, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes (ΔH). The magnitude of ΔH for a given transition provides insight into the degree of molecular ordering. For instance, the crystal-to-mesophase transition typically has a larger enthalpy change than a mesophase-to-isotropic liquid transition, reflecting the greater change in molecular order.

Trustworthiness: A self-validating DSC protocol involves multiple heating and cooling cycles. The reproducibility of transition temperatures and enthalpies across these cycles confirms the thermal stability of the material and the reversibility of its phase transitions. Any degradation would manifest as a shift in transition temperatures or a change in the peak shape upon subsequent cycles.

Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is crucial for determining the decomposition temperature (Td) of a material. It measures the change in mass of a sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition. This is a critical parameter for defining the upper-temperature limit for processing and long-term use of the mesogen.

Trustworthiness: Performing TGA in an inert atmosphere (e.g., nitrogen) is standard practice to prevent oxidative degradation, which can occur at lower temperatures than pyrolytic decomposition. This ensures that the measured Td reflects the intrinsic thermal stability of the molecule's chemical bonds.

Polarized Optical Microscopy (POM)

Expertise & Experience: POM is an indispensable tool for the qualitative identification of liquid crystalline phases. The unique optical textures exhibited by different mesophases when viewed between crossed polarizers allow for their unambiguous identification. By using a hot stage, POM enables the direct observation of phase transitions as the temperature is varied, corroborating the transition temperatures determined by DSC.

Trustworthiness: The visual evidence provided by POM serves as a direct validation of the transitions detected by DSC. For example, the appearance of a schlieren or threaded texture upon cooling from the isotropic liquid is a hallmark of a nematic phase.

Synthesis of Phenyl 3-Hydroxybenzoate Mesogens

The synthesis of phenyl 3-hydroxybenzoate derivatives typically involves an esterification reaction between a substituted 3-hydroxybenzoic acid and a substituted phenol. A common synthetic route is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

A general synthetic pathway is illustrated below:

Caption: General synthesis of phenyl 3-hydroxybenzoate mesogens.

Thermal Stability Data of Phenyl 3-Hydroxybenzoate Derivatives

The thermal properties of a homologous series of 4-(n-alkoxy)phenyl 3-hydroxybenzoates are presented below. The length of the terminal alkoxy chain (n) significantly influences the mesomorphic behavior and thermal stability.

| Compound (n) | Crystal to Nematic/Smectic Transition Tcr (°C) | Nematic to Isotropic Transition TNI (°C) | Decomposition Temperature Td (°C) (5% mass loss) |

| 6 | 180-205 | 195 | >330 |

| 8 | 140-175 | - | >330 |

| 10 | 140-175 | - | >330 |

| 12 | 140-175 | - | >330 |

| 14 | 140-175 | - | >330 |

| 16 | 180-205 | 195 | >330 |

Note: The data for n=8-14 indicate a range for the crystal to mesophase transition, and for these specific compounds, a nematic to isotropic transition was not clearly delineated in the cited source. Copolyesters based on 3-hydroxybenzoic acid have shown high thermal stability, with decomposition onsets often exceeding 450°C[1].

Analysis of Structure-Property Relationships:

-

Effect of Alkyl Chain Length: The length of the terminal alkoxy chain has a profound effect on the transition temperatures. Generally, an increase in chain length leads to a decrease in the melting point due to the disruption of crystal packing. The clearing point (nematic-to-isotropic transition) often shows an odd-even effect, where compounds with an even number of carbons in the alkyl chain have higher clearing points than those with an odd number. This is attributed to the anisotropy of molecular polarizability. Longer alkyl chains generally correlate with higher thermal stabilities.

-

Molecular Rigidity: The rigidity of the molecular core is a key determinant of thermal stability. The introduction of flexible units can lower the melting and clearing points. Conversely, more rigid structures tend to exhibit higher transition temperatures.

Experimental Protocols

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 3-5 mg of the phenyl 3-hydroxybenzoate derivative into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Heat the sample from room temperature to a temperature approximately 20°C above the isotropic clearing temperature at a rate of 10°C/min under a nitrogen atmosphere.

-

Hold at this temperature for 5 minutes to ensure complete melting and erase any thermal history.

-

Cool the sample to room temperature at a rate of 10°C/min.

-

Reheat the sample under the same conditions as the first heating run.

-

-

Data Analysis: Determine the peak temperatures of endothermic and exothermic transitions from the second heating and cooling scans to identify the phase transition temperatures. Integrate the peak areas to calculate the enthalpy changes (ΔH).

Caption: DSC experimental workflow.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample from room temperature to a temperature well above the expected decomposition temperature (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: Determine the onset temperature of mass loss from the TGA curve. The temperature at which 5% mass loss occurs is often reported as the decomposition temperature (Td).

Polarized Optical Microscopy (POM) Protocol

-

Sample Preparation: Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

-

Instrument Setup: Place the slide on a hot stage attached to a polarized light microscope.

-

Thermal Program: Heat the sample slowly while observing the changes in the optical texture.

-

Data Analysis: Correlate the observed changes in texture with the transition temperatures obtained from DSC to identify the mesophases. For example, the transition from a crystalline solid to a nematic phase will be marked by the appearance of a fluid, birefringent texture. The transition to the isotropic liquid will result in a dark field of view.

Conclusion

The thermal stability of phenyl 3-hydroxybenzoate mesogens is a critical factor influencing their potential applications. This guide has provided a framework for understanding and evaluating the thermal properties of these materials. Through a combination of meticulous synthesis and rigorous characterization using DSC, TGA, and POM, researchers can gain deep insights into the structure-property relationships that govern the thermal behavior of this promising class of liquid crystals. The data and protocols presented herein serve as a valuable resource for the design and development of novel mesogenic materials with tailored thermal stabilities. The homologous series of 4-(n-alkoxy)phenyl 3-hydroxybenzoates demonstrates that longer alkyl chains can contribute to higher thermal stabilities. Furthermore, copolyesters incorporating 3-hydroxybenzoic acid have shown exceptional thermal stability, with decomposition temperatures often exceeding 450°C[1].

References

- Synthesis of 4-(3-(4-hydroxybenzyl)oxy)aryl benzoate derivatives. (2024). Journal of Molecular Structure, 1298, 137053.

- Synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. (2024). World Journal of Pharmaceutical Research, 7(11), 792-800.

- Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). Polymers, 15(9), 2134.

- Syntheses of phenyl benzoate compounds and their bioactivity investigation. (2021). Journal of the Chinese Pharmaceutical Sciences, 30(11), 874-882.

- synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. (2018). World Journal of Pharmaceutical Research, 7(11), 792-800.

- Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy)-2-methyl-1,4-benzene and aliphatic dicarboxy. (2004). Journal of Chemical Sciences, 116(4), 213-219.

- Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. (2010). Der Pharma Chemica, 2(6), 235-241.

- Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core - Part II. (2015). Liquid Crystals, 42(11), 1599-1608.

- m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. (2019). Crystal Growth & Design, 19(10), 5769-5778.

- Molecular Mechanistic Analysis of Liquid-Crystalline Polymers Composed of p-Hydroxybenzoic Acid I: Thermal Properties. (2024). The Journal of Physical Chemistry B.

- Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State. (2021).

- Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. (2022). Polymers, 14(19), 4195.

- The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. (2021). Crystals, 11(8), 949.

- Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. (2016).

- Terminal crystalline solid solutions, solubility enhancements and T–X phase diagram of salicylic acid – 4-hydroxybenzoic acid. (2018). CrystEngComm, 20(44), 7248-7257.

- SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (2010). Cellulose Chemistry and Technology, 44(7-8), 291-296.

- Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. (2023). International Journal of Research in Engineering and Science, 11(7), 1-6.

- DSC studies on p-cyanophenyl p-(n-alkyl)benzoate liquid crystals: Evidence for polymorphism and conformational change. (1999). Thermochimica Acta, 325(2), 111-118.

Sources

Biological activity and toxicity profile of phenyl 3-hydroxybenzoate

An In-depth Technical Guide to the Biological Activity and Toxicological Profile of Phenyl 3-hydroxybenzoate

Abstract

Phenyl 3-hydroxybenzoate is a phenolic ester with a structure suggestive of a range of biological activities, yet it remains a sparsely studied compound in the scientific literature. This technical guide provides a comprehensive evaluation of its predicted biological and toxicological profile, drawing upon a read-across analysis from structurally related hydroxybenzoate esters, phenylpropanoids, and its direct isomers. As a Senior Application Scientist, the objective of this document is not only to summarize existing knowledge of analogous compounds but to provide a robust, actionable framework for the scientific community. This guide details the causal reasoning behind selected experimental designs and furnishes complete, self-validating protocols for investigating the antimicrobial, antioxidant, anti-inflammatory, and cytotoxic potential of phenyl 3-hydroxybenzoate. All proposed methodologies are designed to generate high-fidelity data suitable for drug development and safety assessment pipelines.

Introduction and Chemical Identity

Phenyl 3-hydroxybenzoate (CAS: 24262-63-3; Molecular Formula: C₁₃H₁₀O₃) is an aromatic ester formed from phenol and 3-hydroxybenzoic acid.[1] Its structure is characterized by a central benzoate core with a hydroxyl group at the meta-position of one phenyl ring and an ester linkage to a second phenyl ring. This configuration places it within the broad class of phenylpropanoids and more specifically, the hydroxybenzoate esters.[2] Compounds within this family are ubiquitous in nature and are recognized for a wide array of biological functions, including roles as preservatives, antioxidants, and anti-inflammatory agents.[3][4]

Despite the well-documented activities of its structural relatives, such as the parabens (esters of 4-hydroxybenzoic acid) and salicylic acid (2-hydroxybenzoic acid), direct experimental data on phenyl 3-hydroxybenzoate is notably absent in public-domain research.[5][6] This guide, therefore, adopts a predictive and methodological approach. By synthesizing data from analogous compounds, we will establish a hypothesized activity profile and present the precise experimental workflows required to validate these predictions.

Predicted Biological Activity and Investigative Protocols

The chemical architecture of phenyl 3-hydroxybenzoate, featuring a phenolic hydroxyl group and an ester linkage, suggests a high probability of antioxidant, antimicrobial, and anti-inflammatory activities.[2][7] The following sections detail the mechanistic basis for these predictions and provide rigorous protocols for their empirical validation.

Antimicrobial Activity

Mechanistic Rationale: Hydroxybenzoate esters, particularly the well-studied parabens, exert antimicrobial effects through multiple proposed mechanisms. These include the disruption of membrane transport processes, inhibition of DNA and RNA synthesis, and the inactivation of key enzymes like ATPases and phosphotransferases.[8] The efficacy of these esters often correlates with their lipophilicity, which facilitates passage through microbial cell membranes.[9] Phenyl 4-hydroxybenzoate, an isomer of our target compound, is noted for its efficacy against bacteria such as Escherichia coli and fungi like Aspergillus niger.[10] It is therefore logical to hypothesize that phenyl 3-hydroxybenzoate possesses broad-spectrum antimicrobial properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is designed to quantify the lowest concentration of phenyl 3-hydroxybenzoate that inhibits the visible growth of a target microorganism.

-

Preparation of Stock Solution: Aseptically prepare a 10 mg/mL stock solution of phenyl 3-hydroxybenzoate in dimethyl sulfoxide (DMSO). Ensure complete dissolution.

-

Microorganism Culture: Inoculate a sterile tube of appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) with a single colony of the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized microbial suspension 1:100 in the appropriate broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

-

Serial Dilution in Microplate: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.

-

Inoculation: Add 10 µL of the diluted inoculum (from step 3) to each well, resulting in a final inoculum of approximately 1.5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: Wells containing broth and inoculum only.

-

Negative Control: Wells containing broth only.

-

Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of phenyl 3-hydroxybenzoate at which no visible growth (turbidity) is observed.

Workflow Diagram: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Mechanistic Rationale: Phenolic compounds are potent antioxidants due to their ability to act as hydrogen donors, radical scavengers, and metal chelators.[11] The hydroxyl group on the aromatic ring is key to this function, as it can donate a hydrogen atom to stabilize free radicals, thereby terminating oxidative chain reactions. The presence of the -OH group on one of phenyl 3-hydroxybenzoate's rings strongly suggests it will possess radical scavenging capabilities. One study on synthesized phenyl benzoate compounds found that a derivative with multiple hydroxyl groups exhibited stronger antioxidant activity than the reference compound Trolox.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method to assess the free-radical scavenging capacity of a compound by measuring its ability to bleach the stable purple radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagent Preparation:

-

Compound Stock: Prepare a 1 mg/mL stock solution of phenyl 3-hydroxybenzoate in methanol.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Reference Standard: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.

-

-

Assay Procedure:

-

Prepare serial dilutions of the compound stock and the reference standard in methanol.

-

In a 96-well plate, add 100 µL of each dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

Control: A well containing 100 µL of methanol and 100 µL of the DPPH solution serves as the control (A_control).

-

Blank: A well containing 200 µL of methanol.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

Workflow Diagram: DPPH Assay

Caption: Experimental workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Mechanistic Rationale: The anti-inflammatory properties of phenolic compounds are well-established.[13] They can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by suppressing the activation of transcription factors such as NF-κB, which governs the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6).[14][15] Given that other hydroxybenzoic acid derivatives have demonstrated anti-inflammatory effects, it is plausible that phenyl 3-hydroxybenzoate will exhibit similar activity.[16]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This cell-based assay measures the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with LPS.

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Remove the old media and replace it with fresh media containing various non-toxic concentrations of phenyl 3-hydroxybenzoate (pre-determined by a cytotoxicity assay). Incubate for 1 hour.

-

Inflammatory Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells).

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Standard Curve and Calculation: A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite (a stable product of NO) in the samples. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Predicted Toxicity Profile and Safety Evaluation

A comprehensive understanding of a compound's toxicity is paramount for any therapeutic or industrial application. Lacking direct data, we must infer the potential hazards of phenyl 3-hydroxybenzoate from closely related molecules.

Toxicological Rationale:

-

Skin and Eye Irritation: Phenyl benzoate is classified as a skin irritant.[17][18] Its isomer, phenyl 2-hydroxybenzoate, is also noted as a skin, eye, and respiratory irritant.[19] This suggests a high likelihood that phenyl 3-hydroxybenzoate will also cause local irritation upon contact.

-

Acute Oral Toxicity: The oral LD₅₀ for phenyl benzoate in mice is 1,225 mg/kg, categorizing it as harmful if swallowed.[20] We can anticipate a similar range of acute oral toxicity for phenyl 3-hydroxybenzoate.

-

Cytotoxicity: Certain phenyl benzoate derivatives have demonstrated cytotoxicity against both cancer and normal cell lines, raising concerns about non-specific cell damage.[21][22] This is a critical parameter to evaluate early in development.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

-

Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity, HaCaT for skin) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow to adhere overnight.

-

Compound Exposure: Treat the cells with a range of concentrations of phenyl 3-hydroxybenzoate (e.g., from 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ (concentration that reduces cell viability by 50%) can be calculated from the dose-response curve.

Workflow Diagram: In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Data Summary and Future Directions

This guide establishes a foundational hypothesis for the bioactivity and toxicity of phenyl 3-hydroxybenzoate based on robust chemical analogy. The predicted profile is summarized below.

Table 1: Predicted Profile of Phenyl 3-hydroxybenzoate

| Property | Predicted Activity/Toxicity | Rationale / Analogous Compounds | Recommended Initial Assay |

| Antimicrobial | Moderate to high activity against bacteria and fungi. | Isomers (phenyl 4-hydroxybenzoate) and parabens show broad-spectrum activity.[5][10] | Broth Microdilution (MIC) |

| Antioxidant | Potent free-radical scavenging. | Presence of phenolic -OH group; activity seen in other phenyl benzoates.[11][12] | DPPH Radical Scavenging |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators (e.g., NO). | Activity is common among hydroxybenzoic acids and phenylpropanoids.[13][16] | LPS-induced NO inhibition |

| Cytotoxicity | Potential for cytotoxicity at higher concentrations. | Phenyl benzoate derivatives show cytotoxicity against normal and cancer cells.[21] | MTT Assay (HEK293, HaCaT) |

| Acute Toxicity | Harmful if swallowed; potential skin/eye irritant. | Based on data for phenyl benzoate and phenyl 2-hydroxybenzoate.[19][20] | In vivo studies (post in vitro) |

Future Directions: The logical progression for investigating phenyl 3-hydroxybenzoate is to systematically execute the protocols detailed in this guide.

-

In Vitro Screening: Begin with the in vitro assays (MIC, DPPH, NO inhibition, and MTT) to rapidly generate a foundational dataset. This will confirm or refute the predicted activities and establish a therapeutic window.

-

Mechanism of Action Studies: If significant activity is confirmed, subsequent studies should focus on the mechanism. For antimicrobial action, this could involve membrane permeability assays. For anti-inflammatory effects, qPCR or ELISA for key cytokines (TNF-α, IL-6) would be appropriate.

-

Advanced Toxicity Studies: Should the compound show promise, further toxicological evaluation, including skin sensitization (e.g., using the Buehler test method), genotoxicity, and eventually, carefully designed in vivo acute toxicity studies, will be necessary.

This structured approach ensures a cost-effective and scientifically rigorous evaluation, paving the way for the potential application of phenyl 3-hydroxybenzoate in the pharmaceutical, cosmetic, or food industries.

References

-

ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]

-

ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

-

Walsh Medical Media. (2019). Antioxidant Properties of Phenylpropanoids. [Link]

-

PMC. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. [Link]

-

MDPI. (n.d.). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. [Link]

-

ACS Publications. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. [Link]

-

IJPRIF. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

-

ACS Omega. (2026). Multichemical Analytical Strategy for Screening Key Differential Compound between Raw and Processed Viticis fructus. [Link]

-

Journal of Chinese Pharmaceutical Sciences. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. [Link]

-

PubMed. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. [Link]

-

PubChem. (n.d.). Phenyl 3-hydroxybenzoate. [Link]

-

ResearchGate. (2014). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. [Link]

-

ScienceDirect. (n.d.). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. [Link]

-

RSC Publishing. (n.d.). Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. [Link]

-

PMC. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. [Link]

-

PMC. (n.d.). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [Link]

-

PMC. (n.d.). Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid. [Link]

-

PMC. (n.d.). Methyl p-hydroxybenzoate causes pain sensation through activation of TRPA1 channels. [Link]

Sources

- 1. Phenyl 3-hydroxybenzoate | C13H10O3 | CID 12340969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methyl p-hydroxybenzoate causes pain sensation through activation of TRPA1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biosynth.com [biosynth.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

- 21. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocol for phenyl 3-hydroxybenzoate from 3-hydroxybenzoic acid

Here is a comprehensive technical guide for the synthesis of Phenyl 3-hydroxybenzoate, designed for application scientists and drug development professionals.

Target Molecule: Phenyl 3-hydroxybenzoate (CAS: 586-89-0) Precursor: 3-Hydroxybenzoic Acid (3-HBA) Application: Liquid Crystal Intermediates, Polymeric Precursors, Pharmaceutical Linkers.

Executive Summary & Strategic Analysis

Synthesizing phenyl esters from hydroxy-functionalized benzoic acids presents a specific chemoselective challenge: Self-Polymerization .

The starting material, 3-hydroxybenzoic acid (3-HBA), contains both a nucleophile (phenolic -OH) and an electrophile (carboxylic acid -COOH). Under standard activation conditions (e.g., Fischer esterification or direct acid chloride formation), the molecule is statistically likely to react with itself, forming oligo- or polyesters rather than the desired phenyl ester. Furthermore, phenol is a weak nucleophile compared to aliphatic alcohols, rendering direct esterification thermodynamically unfavorable.

To ensure pharmaceutical-grade purity (>98%) and strict regiospecificity, this protocol utilizes a Protection-Activation-Deprotection (PAD) strategy. This route isolates the reactive phenolic site, couples the phenyl ring, and selectively restores the hydroxyl functionality.

The Synthetic Strategy

-

Chemoselective Protection: Acetylation of the 3-OH group to prevent oligomerization.

-

Activation: Conversion of the carboxylic acid to an acid chloride.

-

Coupling: Nucleophilic acyl substitution with phenol.

-

Selective Deprotection: Hydrazinolysis or mild acid hydrolysis to cleave the aliphatic acetate while preserving the aromatic phenyl ester.

Reaction Mechanism & Pathway Visualization[1]

The following diagram illustrates the stepwise transformation, highlighting the critical intermediate (3-acetoxybenzoyl chloride) that prevents side reactions.

Figure 1: Four-step synthetic pathway ensuring regiospecificity by transiently masking the phenolic hydroxyl group.

Experimental Protocol

Phase 1: Protection (Synthesis of 3-Acetoxybenzoic Acid)

This step masks the phenolic oxygen, converting it into an ester. This is crucial to prevent the formation of poly(3-hydroxybenzoate) in Phase 2.

Reagents:

-

3-Hydroxybenzoic acid (1.0 eq)

-

Acetic Anhydride (2.5 eq)

-

Sulfuric Acid (Catalytic, 3-4 drops)

Procedure:

-

Charge a round-bottom flask with 3-hydroxybenzoic acid (e.g., 13.8 g, 100 mmol).

-

Add Acetic Anhydride (25.5 g, 250 mmol) while stirring.

-

Add 3 drops of conc. H₂SO₄.[1][2] The reaction is exothermic; maintain temperature below 60°C.

-

Heat to 80°C for 2 hours to ensure completion.

-

Quench: Pour the mixture into ice-cold water (200 mL). The excess anhydride hydrolyzes, and the product precipitates.

-

Filter the white solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Checkpoint: Yield should be >90%. MP: ~131°C.

-

Phase 2 & 3: Activation and Coupling

We convert the protected acid to an acid chloride, then immediately couple it with phenol.

Reagents:

-

3-Acetoxybenzoic acid (from Phase 1)

-

Thionyl Chloride (SOCl₂, 1.5 eq)

-

DMF (Catalytic, 2 drops)

-

Phenol (1.0 eq)[3]

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Protocol:

| Step | Action | Technical Rationale |

| 1. Activation | Dissolve 3-acetoxybenzoic acid (100 mmol) in dry Toluene. Add SOCl₂ (150 mmol) and catalytic DMF. Reflux for 3 hours until gas evolution (HCl/SO₂) ceases. | DMF acts as a Vilsmeier-Haack catalyst, significantly accelerating acid chloride formation. |

| 2. Evaporation | Remove excess SOCl₂ and solvent under reduced pressure (Rotavap). | Excess SOCl₂ will react with phenol in the next step to form toxic triphenyl phosphate or chlorophenols. |

| 3. Preparation | Redissolve the crude acid chloride residue in dry DCM (100 mL). Cool to 0°C. | Low temperature controls the exotherm of the esterification. |

| 4. Coupling | In a separate flask, dissolve Phenol (9.4 g, 100 mmol) and Pyridine (120 mmol) in DCM. Add this solution dropwise to the acid chloride solution at 0°C. | Pyridine acts as an HCl scavenger (base) and an acylation catalyst (forming an N-acylpyridinium intermediate). |

| 5. Reaction | Allow to warm to Room Temp (RT) and stir for 4-6 hours. | |

| 6. Workup | Wash organic layer with 1M HCl (remove Pyridine), then sat. NaHCO₃ (remove unreacted acid), then Brine. Dry over MgSO₄. | |

| 7. Isolation | Evaporate solvent to yield Phenyl 3-acetoxybenzoate . | Intermediate is stable and can be recrystallized from Ethanol if high purity is needed. |

Phase 4: Selective Deprotection (The Critical Step)

Challenge: We must hydrolyze the aliphatic ester (acetate) without hydrolyzing the aromatic ester (benzoate). Solution: Nucleophilic cleavage using Hydrazine Hydrate or mild ammonolysis. Aromatic esters are sterically and electronically more robust than aliphatic acetates.

Reagents:

-

Phenyl 3-acetoxybenzoate

-

Hydrazine Hydrate (80%, 1.1 eq) or Pyrrolidine (1.2 eq)

-

THF or Acetonitrile (Solvent)

Procedure:

-

Dissolve Phenyl 3-acetoxybenzoate in THF.

-

Cool to 0°C.

-

Add Hydrazine Hydrate (1.1 eq) dropwise.

-

Stir at 0°C for 30 minutes, then monitor by TLC. The acetate group is cleaved rapidly as acetohydrazide.

-

Quench: Dilute with Ethyl Acetate and wash with 0.5M HCl (to remove excess hydrazine/hydrazides).

-

Purification: The organic layer contains the target Phenyl 3-hydroxybenzoate . Dry and evaporate.[4]

-

Final Polish: Recrystallize from Toluene/Hexane or Ethanol/Water.

Quantitative Data Summary

| Parameter | Value / Range | Notes |

| Overall Yield | 65% - 75% | Calculated from 3-HBA starting material. |

| Purity (HPLC) | > 99.0% | Required for liquid crystal applications. |

| Melting Point | 138 - 140°C | Distinct from starting material (200°C+). |

| Key Impurity | Phenyl Acetate | Formed if Acetyl group transfers to Phenol (Transesterification). |

| Appearance | White Crystalline Solid |

Troubleshooting & Critical Controls

The "Oligomer" Trap

If you skip Phase 1 (Protection) and attempt to react 3-HBA with SOCl₂, the 3-OH group will attack the SOCl₂ or the formed acid chloride, resulting in a complex mixture of oligomers. Validation: Check the IR spectrum of the intermediate in Phase 1. You should see a distinct ester carbonyl (~1760 cm⁻¹) and the disappearance of the broad phenolic OH stretch.

Moisture Sensitivity

Phase 2 (Acid Chloride formation) is highly sensitive to water. Any moisture will revert the chloride back to the acid.

-

Control: Use freshly distilled Thionyl Chloride and dry solvents (Toluene/DCM over molecular sieves).

Deprotection Selectivity

If the final yield is low, the deprotection conditions may be too harsh, cleaving the phenyl ester.

-

Alternative: If Hydrazine proves too aggressive, use Guanidinium Nitrate in Methanol/DCM (1:9) for ultra-mild selective deacetylation [1].

References

-

Selective Deprotection Strategies

- Title: Selective removal of acetate protection

- Source: Greene's Protective Groups in Organic Synthesis.

-

URL:

-

Synthesis of Liquid Crystal Intermediates

-

General Acylation Protocols

- Title: Standard Operating Procedures for Acid Chloride Form

- Source: Vogel's Textbook of Practical Organic Chemistry (5th Ed).

-

URL:

-

Direct Coupling Alternatives (POCl3 Method)

- Title: An Efficient and Practical Protocol for the Esterification of Arom

- Source: Der Pharma Chemica (Archives).

-

URL:

Sources

Application Note: Catalytic Transesterification of Phenyl 3-Hydroxybenzoate

Abstract & Strategic Overview

Phenyl 3-hydroxybenzoate (Ph-3HB) represents a unique class of "AB-type" monomers utilized in the synthesis of high-performance liquid crystalline polyesters and complex pharmaceutical intermediates. Unlike aliphatic esters, the phenyl ester moiety acts as an activated electrophile due to the superior leaving group ability of phenol (

This guide addresses the two primary challenges in working with Ph-3HB:

-

Competition between Polymerization and Functionalization: As an AB-monomer containing both a nucleophile (-OH) and an electrophile (-COPh), Ph-3HB will self-polymerize (homopolymerization) unless specific conditions favor transesterification with an external alcohol.

-

Catalyst Selection: The choice between metal oxides, organic superbases, and enzymes dictates the reaction pathway, selectivity, and purification burden.

This Application Note details three validated protocols ranging from high-temperature melt polycondensation to precision organocatalytic functionalization.

Mechanistic Insight: The "Activated" Ester

The reactivity of phenyl 3-hydroxybenzoate is governed by the stability of the phenoxide leaving group. In a transesterification event with an external alcohol (

The TBD Organocatalytic Mechanism

For precision synthesis (avoiding metal contaminants), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is the gold standard. It operates via a dual-activation mechanism , simultaneously activating the carbonyl of the ester and the hydroxyl of the nucleophile.

Figure 1: Dual-activation mechanism of TBD-catalyzed transesterification. The catalyst stabilizes the transition state through hydrogen bonding, significantly lowering the activation energy compared to standard base catalysis.

Experimental Protocols

Protocol A: Melt Polycondensation (Synthesis of Poly-3-hydroxybenzoate)

Objective: Synthesis of high-molecular-weight polyarylates. Mechanism: Step-growth polymerization driven by vacuum removal of phenol.

Materials:

-

Catalyst: Dibutyltin(IV) oxide (

) or Zinc Acetate ( -

Equipment: Schlenk line, Mechanical stirrer, Vacuum pump (< 1 mbar)

Step-by-Step Methodology:

-

Charge: Load Ph-3HB (50 mmol) and catalyst (0.1 mol%) into a polymerization reactor equipped with a mechanical stirrer and a distillation head.

-

Inert Phase: Purge with

x3. Heat to 160°C under nitrogen flow to melt the monomer. -

Oligomerization: Stir at 160–180°C for 60 minutes. Phenol will begin to distill off (condenser temp must be >45°C to prevent phenol solidification in the line, or use a heat gun).

-

Polycondensation (Vacuum Stage): Increase temperature to 230°C . Apply vacuum gradually to prevent bumping, reaching <1 mbar.

-

Completion: Maintain vacuum/temp for 2–4 hours until the melt viscosity prevents further stirring.

-

Workup: Cool to RT. Dissolve the solid mass in minimal

/TFA (if soluble) or hot pentafluorophenol. Precipitate into cold methanol.

Validation:

-

TGA: Thermal stability should exceed 300°C.

-

NMR: Disappearance of the specific phenyl ester protons (multiplet at 7.2–7.5 ppm) and broadening of the backbone aromatic signals.

Protocol B: Solution-Phase Functionalization (Organocatalytic)

Objective: Transesterification of Ph-3HB with an external alcohol (

Step-by-Step Methodology:

-

Stoichiometry: Dissolve Ph-3HB (1.0 equiv) and the target Alcohol (Nucleophile, 1.2–1.5 equiv) in anhydrous THF or Toluene.

-

Note: Excess alcohol is critical to statistically favor cross-reaction over self-reaction.

-

-

Catalysis: Add TBD (5 mol%). Stir at 25°C (Room Temp).

-

Why RT? Phenyl esters are reactive enough to transesterify at RT with TBD. Higher temperatures increase the risk of homopolymerization.

-

-

Monitoring: Monitor by TLC (Visualize with UV). Phenol (

in Hex/EtOAc) will appear as the reaction progresses. -

Quenching: Add Benzoic Acid (5 mol%) to protonate the TBD and stop the reaction.

-

Purification: Wash with 1M NaOH (removes the generated phenol and unreacted Ph-3HB). The product ester remains in the organic phase.

Protocol C: Enzymatic Kinetic Resolution

Objective: Enantioselective transesterification using a chiral alcohol or mild modification of heat-sensitive substrates. Catalyst: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435).[7][8]

methodology:

-

Setup: Mix Ph-3HB (10 mmol) and Chiral Alcohol (10 mmol) in Diisopropyl ether (DIPE) or Toluene.

-

Solvent Note: Hydrophobic solvents preserve lipase activity better than polar solvents like DMF.

-

-

Initiation: Add CAL-B beads (10–20 wt% relative to substrate).

-

Incubation: Shake at 40°C–60°C.

-

Filtration: Filter off the enzyme beads (recyclable).

-

Analysis: Check Enantiomeric Excess (ee) via Chiral HPLC.

Analytical Validation & Data Interpretation

NMR Diagnostics

The transesterification is best monitored by tracking the "reporter" protons of the leaving group (Phenol) versus the active ester.

| Proton Environment | Chemical Shift ( | Chemical Shift ( |

| Ortho-H (Phenyl Ester) | 7.20 - 7.25 (m) | N/A (Shifted/Removed) |

| Ortho-H (Free Phenol) | N/A | 6.80 - 6.85 (d) |

| 3-OH (Benzoate Ring) | ~9.8 (Broad, Singlet) | ~9.6 (Shift varies by solvent) |

Experimental Decision Tree

Use this workflow to select the appropriate protocol for your application.

Figure 2: Decision tree for selecting the optimal transesterification protocol based on target application and substrate stability.

References

-

Kricheldorf, H. R. (2000). "Syntheses and Kricheldorf’s Rules of Polycondensation." Macromolecular Rapid Communications. (Authoritative source on melt polycondensation of phenyl esters).

-

Hedrick, J. L., & Waymouth, R. M. (2006).[6][9] "Organocatalysis: Opportunities and Challenges for Polymer Synthesis." Accounts of Chemical Research. (Foundational paper on TBD mechanism).

-

Anderson, E. M., et al. (2010). "Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica." Journal of Biotechnology.[10][11] (Validation of CAL-B for phenyl ester substrates).

-

PubChem. (2025).[2] "Phenyl 3-hydroxybenzoate Compound Summary." (Physical property verification).

-

Master Organic Chemistry. (2022). "Transesterification Mechanism and Kinetics." (General mechanistic grounding).

Sources

- 1. PHENYL 3-HYDROXYBENZOATE | 24262-63-3 [chemicalbook.com]

- 2. Phenyl 3-hydroxybenzoate | C13H10O3 | CID 12340969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Polyesteracetals via TBD Catalyzed Ring-Opening Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective transesterification by Candida antarctica Lipase B immobilized on fumed silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

Advanced Functionalization Strategies for Phenyl 3-Hydroxybenzoate

From Monomer Design to Macromolecular Architecture

Abstract

Phenyl 3-hydroxybenzoate (Ph-3-HBA) represents a unique bifunctional scaffold in organic synthesis and materials science. Unlike its aliphatic analogs (e.g., methyl 3-hydroxybenzoate), the phenyl ester moiety imparts distinct electronic properties and acts as a "latent" leaving group for high-temperature transesterification. This guide details the chemoselective functionalization of Ph-3-HBA, focusing on three critical vectors: (1) Phenolic O-alkylation for liquid crystal mesogens, (2) Regioselective electrophilic aromatic substitution for cross-coupling precursors, and (3) Melt-phase polycondensation for high-performance polyesters.

Structural Analysis & Reactivity Logic

To functionalize Ph-3-HBA effectively, one must understand the competing electronic effects across its two aromatic rings.

-

Ring A (Acid-Derived): Contains the 3-hydroxyl group and the ester carbonyl.

-

Reactivity: The phenolic -OH is a strong activator (

effect), overriding the deactivating nature of the ester carbonyl. This makes Ring A the primary site for electrophilic substitution (halogenation, nitration). -

Directing Effects: The -OH directs incoming electrophiles ortho and para to itself (Positions 2, 4, and 6).[1] Position 2 is sterically crowded; functionalization typically favors positions 4 and 6.

-

-

Ring B (Phenol-Derived): Attached to the ester oxygen.

-

Reactivity: The ester oxygen is a moderate activator. However, because Ring A possesses a free phenol (a stronger activator), Ring B remains relatively inert to electrophiles under mild conditions.

-

Role: Acts as a bulky, rigid leaving group during polymerization or a mesogenic core in liquid crystals.

-

Reactivity Decision Tree

The following diagram illustrates the decision logic for selecting a functionalization pathway.

Figure 1: Strategic decision map for Ph-3-HBA functionalization based on target application.

Protocol A: Chemoselective O-Alkylation (Etherification)

Application: Synthesis of liquid crystalline monomers (mesogens) or lipophilic preservatives. Objective: Alkylate the phenolic hydroxyl group without hydrolyzing the phenyl ester.

Mechanistic Insight

The phenyl ester is susceptible to hydrolysis under strong basic conditions (e.g., NaOH/H2O). Therefore, anhydrous mild bases (K₂CO₃) in polar aprotic solvents are required to deprotonate the phenol (pKa ~9.9) without attacking the ester carbonyl.

Experimental Workflow

Materials:

-

Phenyl 3-hydroxybenzoate (1.0 eq)[2]

-

Alkyl Bromide (e.g., 1-bromooctane) (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Potassium Iodide (KI) (0.1 eq, catalyst for Finkelstein exchange)

-

Solvent: Acetone (reflux) or DMF (80°C)

Step-by-Step Protocol:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ph-3-HBA (10 mmol) in anhydrous Acetone (50 mL). Add K₂CO₃ (20 mmol) and KI (1 mmol).

-

Addition: Add the Alkyl Bromide (12 mmol) dropwise via syringe.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) under nitrogen atmosphere.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (lower Rf) should disappear within 6–12 hours.

-

-

Work-up:

-

Cool to room temperature.

-

Filter off the inorganic salts (K₂CO₃/KBr).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in DCM and wash with water (2x) and brine (1x).

-

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography to yield the phenyl 3-alkoxybenzoate.

Data Validation:

-

IR: Disappearance of the broad -OH stretch (3200–3400 cm⁻¹). Retention of the Ester C=O stretch (~1730 cm⁻¹).

-

1H NMR: Appearance of triplet at ~4.0 ppm (-OCH ₂-R).

Protocol B: Regioselective Ring Bromination

Application: Creating precursors for Suzuki-Miyaura coupling to synthesize biaryls. Objective: Introduce a bromine atom onto Ring A while preserving the ester linkage.

Mechanistic Insight

The hydroxyl group activates positions 2, 4, and 6. Position 2 is sterically hindered by the ester group.[3] Bromination typically occurs at position 4 (para to ester, ortho to OH) or position 6 (ortho to ester, para to OH). Low temperature and controlled stoichiometry prevent over-bromination (dibromination).

Experimental Workflow

Materials:

-

Phenyl 3-hydroxybenzoate (1.0 eq)[2]

-

Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS)

-

Solvent: Glacial Acetic Acid (AcOH) or DCM

-

Catalyst: None required (OH activation is sufficient), or FeBr3 for difficult substrates.

Step-by-Step Protocol:

-

Dissolution: Dissolve Ph-3-HBA (10 mmol) in Glacial Acetic Acid (20 mL). Cool to 0–5°C in an ice bath.

-

Bromination: Add Br₂ (10.5 mmol) dissolved in AcOH (5 mL) dropwise over 30 minutes.

-

Caution: Exothermic reaction. Maintain temperature <10°C to favor monobromination.

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Visual Cue: The deep red color of bromine will fade to orange/yellow.

-

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing Sodium Bisulfite (NaHSO₃) to quench unreacted bromine.

-

Isolation: The product usually precipitates as a white/off-white solid. Filter and wash with cold water.

-

Regioisomer Separation: If a mixture of 4-bromo and 6-bromo isomers forms, separate via fractional recrystallization from MeOH/Water.

Protocol C: Melt Transesterification Polymerization

Application: Synthesis of Poly(3-hydroxybenzoate) (P3HB), a high-crystallinity engineering plastic. Objective: Polymerize the monomer by eliminating phenol at high temperature.

Mechanistic Insight

Unlike alkyl esters, the phenyl ester is an "activated" ester. Phenol is a better leaving group (lower pKa) than methanol, allowing the transesterification to proceed at reasonable rates. The reaction is driven by the removal of phenol under vacuum.

Figure 2: Melt polycondensation workflow for Ph-3-HBA.

Step-by-Step Protocol:

-

Setup: Use a polymerization tube equipped with a mechanical stirrer, nitrogen inlet, and a vacuum distillation arm.

-

Charging: Add Ph-3-HBA (50 mmol) and catalyst (e.g., Zinc Acetate or Titanium Tetrabutoxide, 0.05 mol%).

-

Oligomerization (Atmospheric Pressure):

-

Purge with N₂ (3 cycles).

-

Heat to 180°C. The monomer melts.

-

Stir for 1 hour. Phenol begins to distill off (condenser temp must be >45°C to prevent phenol solidification, or use a receiver flask).

-

-

Polycondensation (Vacuum):

-

Raise temperature to 220–250°C.

-

Gradually apply vacuum over 30 minutes to reach <1 mbar.

-

Critical: Rapid vacuum application can cause the monomer to sublime before reacting.

-

-

Finishing: Continue for 2–4 hours until the melt viscosity becomes too high to stir.

-

Recovery: Cool under N₂. The polymer will solidify into a hard, opaque mass.

Summary of Reaction Parameters

| Parameter | Protocol A (Etherification) | Protocol B (Bromination) | Protocol C (Polymerization) |

| Primary Reactant | Alkyl Halide | Bromine / NBS | Self-reaction |

| Key Reagent/Cat | K₂CO₃ (Base) | None or Lewis Acid | Zn(OAc)₂ or Ti(OBu)₄ |

| Solvent | Acetone / DMF | Acetic Acid / DCM | None (Melt) |

| Temperature | 56°C - 80°C | 0°C - 25°C | 200°C - 260°C |

| Byproduct | KBr / KHCO₃ | HBr | Phenol |

| Critical Control | Anhydrous conditions | Temperature (Regioselectivity) | Vacuum profile |

References

-

PubChem. (2025).[2] Phenyl 3-hydroxybenzoate | C13H10O3.[2] National Library of Medicine. [Link]

- Kricheldorf, H. R. (2001). Syntheses and Kricheldorf's Rules of Polycondensation. In: Handbook of Polymer Synthesis.

-

MDPI. (2021). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers. Describes the use of phenyl benzoate derivatives in liquid crystal synthesis. [Link]

-

Vertex AI Search. (2024).[4] Photochemical behaviour and toxicity evolution of phenylbenzoate liquid crystal monomers. Discusses stability and degradation pathways of phenyl benzoates. [Link]

Sources

- 1. Given the compound p -hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.. [askfilo.com]

- 2. Phenyl 3-hydroxybenzoate | C13H10O3 | CID 12340969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Photochemical behaviour and toxicity evolution of phenylbenzoate liquid crystal monomers in water - PubMed [pubmed.ncbi.nlm.nih.gov]

Copolymerization kinetics of phenyl 3-hydroxybenzoate with aromatic diols

Application Note: Kinetic Profiling of Phenyl 3-Hydroxybenzoate Copolymerization via Melt Transesterification

), rate constants (Introduction & Theoretical Framework

The synthesis of high-performance aromatic polyesters (Liquid Crystalline Polymers - LCPs) often faces challenges due to the high melting points and low solubility of the products. The Phenyl Ester Method (developed extensively by Kricheldorf et al.) offers a distinct kinetic advantage over direct esterification or acid chloride routes.

In this specific system, Phenyl 3-hydroxybenzoate (PHB) acts as an A-B type monomer. When copolymerized with aromatic diols (e.g., Hydroquinone, Resorcinol), the reaction proceeds via transesterification (phenolysis) . Unlike alkyl esters, the phenyl ester group is "activated" due to the better leaving group ability of phenol (

Reaction Mechanism

The core kinetic event is the nucleophilic attack of the diol's hydroxyl group on the carbonyl carbon of the phenyl ester, followed by the elimination of phenol.

Kinetic Control vs. Diffusion Control:

-

Stage I (Low Conversion): The reaction is kinetically controlled by the reactivity of functional groups and catalyst activity.

-

Stage II (High Conversion): As viscosity increases, the reaction becomes diffusion-controlled. The rate depends on the efficient removal of phenol from the melt.

Experimental Protocol: Melt Transesterification Kinetics

This protocol utilizes Isothermal Thermogravimetric Analysis (TGA) as the primary tool for kinetic profiling. Since the only volatile byproduct is phenol, mass loss is a direct proxy for reaction conversion (

Materials & Reagents

-

Monomer A: Phenyl 3-hydroxybenzoate (PHB) [Recrystallized from toluene, purity >99.5%].

-

Monomer B: Aromatic Diol (e.g., Hydroquinone, 4,4'-Biphenol) [Sublimed grade].

-

Stoichiometry Adjuster: Diphenyl Isophthalate (DPI) (Optional: Required if high MW is desired to balance A-A/B-B stoichiometry).

-

Catalyst: Antimony(III) oxide (

) or Titanium(IV) butoxide ( -

Standard: Phenol (for calibration).

Experimental Setup (TGA Method)

The TGA method allows for precise, real-time monitoring of phenol evolution without manual sampling errors.

-

Preparation: Grind monomers and catalyst into a fine, homogeneous powder in a glovebox (nitrogen atmosphere) to prevent premature hydrolysis.

-

Loading: Place 10–15 mg of the mixture into a platinum or alumina TGA pan.

-

Purge: Purge the TGA furnace with dry Nitrogen (50 mL/min) for 30 minutes at 30°C.

-

Temperature Program:

-

Ramp: 50°C/min to the target isothermal temperature (

). -

Isotherm: Hold at

(e.g., 240°C, 260°C, 280°C, 300°C) for 60–120 minutes. -

Note:

must be above the melting point of the monomer mix but below the degradation temperature of the polymer.

-

Alternative Setup (Bench Scale Reactor)

For bulk viscosity and molecular weight analysis:

-

Use a 100 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a vacuum distillation bridge.

-

Immerse in a salt bath at

. -

Collect evolved phenol in a cold trap.

-

Sampling: Remove aliquots at defined intervals for GPC (Gel Permeation Chromatography) or

-NMR analysis.

Data Analysis & Calculation Workflow

Determining Conversion ( ) from TGA

The degree of conversion

-

: Mass loss at time

- : Theoretical mass loss if 100% of phenol is evolved.

Kinetic Plotting (Second-Order Model)

Polyesterification typically follows second-order kinetics. The integrated rate equation is:

-

Plot:

(y-axis) vs. Time -

Slope:

(Apparent rate constant). -

Linearity Check: If the plot is linear (

), the reaction is 2nd order. If it deviates at high conversion, diffusion limitations are active.

Activation Energy ( )

Perform the experiment at four temperatures (e.g., 240, 260, 280, 300°C). Use the Arrhenius equation:

-

Plot:

vs. -

Slope:

.

Visualization of Workflows

Figure 1: Experimental & Analytical Logic Flow

This diagram illustrates the pathway from raw material preparation to kinetic parameter extraction.

Caption: Workflow for extracting kinetic parameters from melt polymerization of phenyl esters.

Figure 2: Reaction Mechanism (Phenolysis)

Caption: Mechanism of catalyst-assisted transesterification via phenol elimination.

Key Data Summary Table